molecular formula C11H12BrN3O B13159379 8-Bromo-5-methoxy-N4-methylquinoline-3,4-diamine

8-Bromo-5-methoxy-N4-methylquinoline-3,4-diamine

Cat. No.: B13159379
M. Wt: 282.14 g/mol
InChI Key: PCSBKRIFTVIAIG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Bromo-5-methoxy-N4-methylquinoline-3,4-diamine involves several steps, typically starting with the quinoline core. The bromination and methoxylation of the quinoline ring are crucial steps in the synthesis. The reaction conditions often involve the use of bromine or bromine-containing reagents and methoxy groups introduced via methanol or other methoxy sources . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

8-Bromo-5-methoxy-N4-methylquinoline-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromine position .

Scientific Research Applications

8-Bromo-5-methoxy-N4-methylquinoline-3,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-5-methoxy-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H12BrN3O

Molecular Weight

282.14 g/mol

IUPAC Name

8-bromo-5-methoxy-4-N-methylquinoline-3,4-diamine

InChI

InChI=1S/C11H12BrN3O/c1-14-11-7(13)5-15-10-6(12)3-4-8(16-2)9(10)11/h3-5H,13H2,1-2H3,(H,14,15)

InChI Key

PCSBKRIFTVIAIG-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NC2=C(C=CC(=C21)OC)Br)N

Origin of Product

United States

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